3,4-Dimethyl-3,4-hexanediol

描述

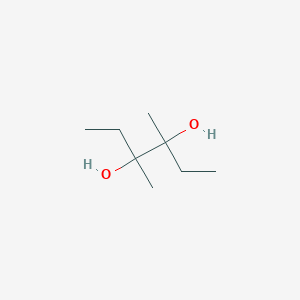

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4-dimethylhexane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-5-7(3,9)8(4,10)6-2/h9-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOVKNVJGPMWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(C)(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278996 | |

| Record name | 3,4-Dimethyl-3,4-hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185-02-0 | |

| Record name | 3, 3,4-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethyl-3,4-hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reaction Pathways of 3,4 Dimethyl 3,4 Hexanediol

Acid-Catalyzed Rearrangement Reactions

Under acidic conditions, 1,2-diols like 3,4-dimethyl-3,4-hexanediol are known to undergo a characteristic rearrangement to form a carbonyl compound. This transformation is famously known as the pinacol (B44631) rearrangement. wikipedia.orgorganic-chemistry.org

The pinacol rearrangement of this compound is initiated by the protonation of one of the tertiary hydroxyl groups by an acid catalyst, forming a good leaving group (water). wikipedia.orglibretexts.orgchemistrysteps.com Departure of a water molecule results in the formation of a tertiary carbocation.

Given that this compound is a symmetrical molecule, the protonation and subsequent water loss can occur with equal probability at either of the two hydroxyl groups. libretexts.orgchemistrysteps.com The mechanism proceeds through the following key steps:

Protonation of a Hydroxyl Group: An acid protonates one of the -OH groups.

Formation of a Carbocation: The protonated hydroxyl group leaves as a water molecule, generating a tertiary carbocation.

1,2-Alkyl Shift: An alkyl group (in this case, an ethyl group) from the adjacent carbon migrates to the positively charged carbon. This 1,2-shift is the rearrangement step. The driving force for this migration is the formation of a more stable, resonance-stabilized oxonium ion where the positive charge resides on the oxygen atom. wikipedia.org

Deprotonation: A water molecule removes a proton from the oxygen atom, regenerating the acid catalyst and yielding the final ketone product.

For the symmetric this compound, the migration of an ethyl group is anticipated, leading to the formation of 3-ethyl-3-methyl-2-pentanone.

| Step | Description | Intermediate/Product |

| 1 | Protonation of a hydroxyl group. | Protonated diol |

| 2 | Loss of water to form a tertiary carbocation. | Tertiary carbocation |

| 3 | 1,2-ethyl shift to form a resonance-stabilized oxonium ion. | Oxonium ion |

| 4 | Deprotonation to yield the final product. | 3-Ethyl-3-methyl-2-pentanone |

Dehydration Reactions

The acid-catalyzed elimination of two molecules of water from this compound leads to the formation of conjugated dienes. This dehydration process can yield a mixture of several isomeric dienes, with the product distribution being highly dependent on the reaction conditions and the nature of the dehydrating agent.

Research into the dehydration of this compound has shown that up to six possible isomeric dienes with the formula C8H14 can be formed. The specific mixture of these dienes is influenced by the choice of dehydrating agent, which can direct the reaction along different pathways.

Acidic Reagents: When using acidic reagents, the dehydration predominantly follows the Saytzeff pathway , favoring the formation of the more substituted and thermodynamically stable alkenes. This leads to a higher yield of cis,cis-3,4-dimethyl-2,4-hexadiene and cis,trans-3,4-dimethyl-2,4-hexadiene. The initial formation of a cis double bond is often favored due to reduced steric crowding in the conformations of the diol leading to this geometry.

Phenyl Isocyanate: In contrast, the use of phenyl isocyanate as a dehydrating agent promotes double bond formation primarily through the Hofmann pathway . This less common route favors the formation of the less substituted alkene, enabling the synthesis of products like 2,3-diethylbutadiene.

The six identified isomeric C8H14 diene products are listed in the table below.

| Diene Product Name | Molecular Formula | Pathway Favored By |

| cis,cis-3,4-Dimethyl-2,4-hexadiene | C8H14 | Acidic Reagents (Saytzeff) |

| cis,trans-3,4-Dimethyl-2,4-hexadiene | C8H14 | Acidic Reagents (Saytzeff) |

| trans,trans-3,4-Dimethyl-2,4-hexadiene | C8H14 | Minor product in most methods |

| 2,3-Diethylbutadiene | C8H14 | Phenyl Isocyanate (Hofmann) |

| 3,4-Dimethylhexa-1,5-diene | C8H14 | - |

| (3Z)-3,4-dimethylhexa-1,3-diene | C8H14 | - |

The structures of the various C8H14 diene isomers produced from the dehydration of this compound are determined using a combination of spectral analysis techniques.

Ultraviolet (UV) Spectroscopy: UV spectroscopy is particularly useful for distinguishing between conjugated diene isomers based on their ability to adopt a planar conformation. Molecular models indicate that only the cis,cis-3,4-dimethyl-2,4-hexadiene isomer can achieve a conformation where the double bonds are coplanar. Consequently, this isomer exhibits a strong absorption in the UV spectrum, which is characteristic of s-cis conjugated systems.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: IR and NMR spectra provide further detailed structural information. Consistent patterns in the IR absorption bands and the chemical shifts and coupling constants in the NMR spectra allow for the unambiguous assignment of the specific structures of all six isomers. The boiling points of the isomers, which range from 104 to 134 °C, also serve as a physical property for differentiation.

Exploratory Studies on Oxidation and Reduction of this compound

While specific research on the oxidation and reduction of this compound is limited, the reactivity can be predicted based on the known chemistry of vicinal diols and tertiary alcohols.

Oxidation of 1,2-diols can proceed via two main pathways: cleavage of the carbon-carbon bond between the hydroxyl groups or oxidation of one or both alcohol functionalities without C-C cleavage.

Oxidative Cleavage: Strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are known to cleave the C-C bond of vicinal diols. For this compound, this reaction would be expected to yield two molecules of butan-2-one.

Oxidation without Cleavage: The oxidation of the tertiary alcohol groups in this compound to a ketone is not possible without breaking a carbon-carbon bond. However, selective oxidation of other diols to α-hydroxy ketones has been achieved with specific catalysts, though this is more challenging for tertiary diols due to the lack of a hydrogen atom on the carbinol carbon. nih.gov

Reduction of this compound itself is generally not a feasible reaction, as the alcohol functional groups are already in a reduced state. However, the reverse reaction, the reduction of the corresponding diketone (3,4-dimethyldexane-3,4-dione), would be a potential synthetic route to the diol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Investigations into Functional Group Derivatization

The hydroxyl groups of this compound are potential sites for functional group derivatization, such as esterification or etherification. However, the tertiary nature of these alcohol groups introduces significant steric hindrance, which can impede reactivity. sigmaaldrich.com

Esterification: The reaction of the diol with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters would likely require forcing conditions, such as the use of a strong acid catalyst and elevated temperatures. nih.gov The steric bulk around the hydroxyl groups would make them less nucleophilic compared to primary or secondary alcohols.

Etherification: Similarly, the formation of ethers (e.g., via the Williamson ether synthesis) would be challenging. This would require deprotonating the sterically hindered alcohol to form an alkoxide, which would then act as a nucleophile. The bulky nature of this alkoxide would make it a poor nucleophile, potentially favoring elimination reactions with the alkyl halide.

Silylation: A common derivatization for alcohols is silylation, where a silyl (B83357) group like trimethylsilyl (B98337) (TMS) replaces the active hydrogen of the hydroxyl group. libretexts.org This reaction increases volatility, which is often used in preparation for gas chromatography analysis. For sterically hindered tertiary alcohols like this compound, silylation might require potent silylating agents and a catalyst. sigmaaldrich.com

Analytical and Spectroscopic Characterization of 3,4 Dimethyl 3,4 Hexanediol

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for assessing the purity of 3,4-Dimethyl-3,4-hexanediol and for separating its potential isomers. These techniques are foundational in ensuring the quality and integrity of the compound for any subsequent use.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the identification and quantification of this compound. This powerful technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis, the volatile derivatives of the diol are separated based on their boiling points and interactions with a stationary phase within a capillary column. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint.

The retention time in the gas chromatogram provides a preliminary identification, which is then confirmed by the mass spectrum. The National Institute of Standards and Technology (NIST) Chemistry WebBook contains mass spectral data for this compound, which can be used as a reference for identification nist.gov. For quantitative analysis, a calibration curve is typically prepared using standards of known concentration. The area under the chromatographic peak of the analyte is proportional to its concentration in the sample.

| Parameter | Value/Description |

| Gas Chromatograph (GC) | |

| Column Type | Capillary column (e.g., DB-5ms) |

| Injection Mode | Split/Splitless |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial temp 50°C, ramp to 280°C |

| Carrier Gas | Helium |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-500 |

Advanced Spectroscopic Methods for Structural Elucidation

Advanced spectroscopic methods are indispensable for the detailed structural elucidation of this compound, providing insights into its connectivity, stereochemistry, and exact molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules, including the stereochemistry of this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (C1, C6) | ~0.9 | Triplet |

| -CH₂- (C2, C5) | ~1.5 | Quartet |

| -CH₃ (at C3, C4) | ~1.1 | Singlet |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1, C6 | ~8 |

| C2, C5 | ~30 |

| C3, C4 | ~75 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique can differentiate between compounds that have the same nominal mass but different elemental formulas.

For this compound, with the molecular formula C₈H₁₈O₂, HRMS can confirm this composition by measuring its exact mass with a high degree of precision, typically to within a few parts per million (ppm). This is particularly useful in distinguishing it from isomers or other compounds with the same nominal mass. While experimental HRMS data for this specific compound is not widely published, the theoretical exact mass can be calculated. PubChem, for instance, provides a computed exact mass for the isomeric compound 3,4-dimethyl-2,5-hexanediol as 146.130679813 Da nih.gov.

Accurate Mass Determination of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₈O₂ |

| Nominal Mass | 146 amu |

| Theoretical Monoisotopic Mass | 146.13068 Da |

Comparative Biological Activity and Toxicological Relevance of Dimethylated Hexane Derivatives

Analysis of Structure-Activity Relationships in Dimethylated Compounds

The relationship between the chemical structure of a compound and its biological activity is a fundamental concept in toxicology. In the case of hexane (B92381) derivatives, methylation plays a critical role in determining their neurotoxic potential. The position and number of methyl groups can significantly influence the metabolic pathways and the reactivity of the metabolites.

A key example of this is seen when comparing the neurotoxicity of 2,5-hexanedione (B30556) with its dimethylated analog, 3,4-dimethyl-2,5-hexanedione. The addition of methyl groups at the C3 and C4 positions markedly enhances the neurotoxic properties. chemspider.com This increased potency is attributed to a reduction in molecular rotation, which in turn promotes the critical reaction with amino groups of proteins. chemspider.com Studies have shown that 3,4-dimethyl-2,5-hexanedione is 20 to 30 times more potent on a molar basis than the parent compound, 2,5-hexanedione, in inducing neurofilamentous neuropathy.

The structural configuration that allows for the formation of a γ-diketone is crucial for neurotoxicity. For instance, 3,3-dimethyl-2,5-hexanedione, which cannot form a pyrrole (B145914) due to the placement of its methyl groups, does not induce axonal neuropathy. chemspider.comnih.gov This highlights that the specific arrangement of the dimethyl groups is a key determinant of the compound's toxic potential.

While direct studies on 3,4-Dimethyl-3,4-hexanediol are limited, its structure as a vicinal diol suggests it may participate in different biological interactions compared to its diketone counterparts. smolecule.com As a diol, it has the potential to engage in hydrogen bonding and may act as a substrate or inhibitor in various enzymatic reactions, thereby influencing metabolic pathways. However, without specific research, its activity remains largely theoretical.

Neurotoxicological Studies of Related Dimethylated Hexane Derivatives (e.g., 3,4-Dimethyl-2,5-hexanedione)

The neurotoxicity of dimethylated hexane derivatives has been extensively studied, primarily using 3,4-dimethyl-2,5-hexanedione as a model compound. smolecule.com Research indicates that this compound is a potent neurotoxin that can lead to axonal degeneration and neuropathy, particularly with prolonged exposure. smolecule.com

Unlike the distal axonal changes associated with 2,5-hexanedione, exposure to its dimethylated analog results in neurofilamentous swellings that occur more proximally in the axon. These swellings are predominantly found in the anterior horn and lateral tracts of the spinal cord, as well as in the anterior roots. cdc.gov This suggests a shared mechanism of injury among neurofilament-producing neuropathies, with the rate of action of the neurotoxin determining the location of the axonal swelling. cdc.gov

Systemic treatment with 3,4-dimethyl-2,5-hexanedione has been shown to significantly reduce the transport rate of neurofilament proteins by 75–90%, while having a more modest effect on tubulin and other proteins. chemspider.com This selective impairment of neurofilament transport is a key aspect of its pathogenetic mechanism. chemspider.com

| Compound | Relative Potency | Location of Axonal Swellings | Effect on Neurofilament Transport |

|---|---|---|---|

| 2,5-Hexanedione | 1x | Distal, subterminal axon epa.gov | Interferes with slow axonal transport chemspider.com |

| 3,4-Dimethyl-2,5-hexanedione | 20-30x more potent | Proximal axon, spinal cord, and anterior roots cdc.gov | Reduces transport rate by 75-90% chemspider.com |

A critical mechanism underlying the neurotoxicity of γ-diketones like 3,4-dimethyl-2,5-hexanedione is the formation of pyrrole adducts and subsequent protein crosslinking. chemspider.com These compounds react with the ε-amino groups of lysine (B10760008) residues in proteins, leading to the formation of pyrrole derivatives. epa.gov

The dimethyl substitution in 3,4-dimethyl-2,5-hexanedione accelerates this process significantly. Compared to 2,5-hexanedione, the dimethylated compound cyclizes approximately eight times faster on a molar basis at 37°C. Furthermore, the resulting tetramethylpyrrole oxidizes more readily than the dimethylpyrrole formed from 2,5-hexanedione. This increased rate of pyrrole formation and oxidation leads to a more rapid and extensive crosslinking of proteins. epa.gov In vitro studies have shown that the dimethyl substitution accelerates the protein crosslinking process by a factor of 40. This covalent crosslinking of neurofilaments is considered a primary event in the molecular pathogenesis of these toxic neuropathies.

| Compound | Relative Cyclization Rate | Protein Crosslinking Acceleration |

|---|---|---|

| 2,5-Hexanedione | 1x | 1x |

| 3,4-Dimethyl-2,5-hexanedione | ~8x faster | ~40x faster |

A variety of in vitro and in vivo models have been utilized to investigate the biological effects of dimethylated hexane derivatives. In vivo studies in rats have been instrumental in demonstrating the enhanced neurotoxicity and the proximo-distal shift in axonal swellings caused by 3,4-dimethyl-2,5-hexanedione compared to its parent compound. cdc.gov These studies have also confirmed the in vivo formation of pyrrole derivatives in erythrocytes and axonal preparations from intoxicated rats.

In vitro models have been crucial for elucidating the underlying molecular mechanisms. The reaction of 3,4-dimethyl-2,5-hexanedione with model amines has been used to study the kinetics of pyrrole formation. Furthermore, in vitro systems with purified neurofilaments have demonstrated that their progressive alkylation is accompanied by protein crosslinking. The marine worm Myxicola infundibulum, with its large syncytial axon, has also been established as a useful model for studying neurofilament protein crosslinking induced by these compounds.

Broader Biological Interactions and Metabolic Pathways (If Applicable to this compound)

There is limited specific information in the scientific literature regarding the broader biological interactions and metabolic pathways of this compound. However, based on its structure as a vicinal diol, some potential interactions can be inferred. Diols, in general, may participate in various biochemical pathways and can influence cellular processes. smolecule.com The presence of two hydroxyl groups allows for hydrogen bonding and potential interactions with enzymes, possibly acting as a substrate or inhibitor.

Research on the related compound, 3,4-Hexanediol, suggests that it may have applications in regenerative medicine due to its biocompatibility and ability to form hydrogels, which can promote cell growth and tissue regeneration. smolecule.com While this does not directly apply to this compound, it points to potential areas of biological interaction for diol compounds. The oxidation of the hydroxyl groups in this compound could potentially lead to the formation of ketones, but its specific metabolic fate has not been documented. Further research is necessary to elucidate the specific biological interactions and metabolic pathways of this compound.

Future Research Directions and Unexplored Avenues for 3,4 Dimethyl 3,4 Hexanediol

Development of Targeted Synthetic Methodologies for Specific Stereoisomers

The spatial arrangement of atoms within a molecule can dramatically influence its properties and reactivity. In the case of 3,4-Dimethyl-3,4-hexanediol, the presence of two chiral centers at the C3 and C4 positions gives rise to different stereoisomers, namely the meso form and a pair of enantiomers (racemic mixture). Future research will need to focus on the development of highly selective synthetic methods to isolate these specific stereoisomers.

Currently, the synthesis of the meso form can be achieved through the syn-hydroxylation of cis-3-hexene, often employing reagents like potassium permanganate (B83412) or osmium tetroxide. msu.edu Conversely, starting from trans-3-hexene, an epoxidation followed by ring-opening with a hydroxide (B78521) ion can be utilized. msu.edu However, achieving high enantioselectivity for the (3S,4S) or (3R,4R) isomers remains a significant challenge. The preparation of (3S,4S)-2,5-dimethyl-3,4-hexanediol from (R,R)-tartaric acid suggests a potential pathway for stereospecific synthesis that could be adapted for this compound. globalauthorid.comacs.org

Future investigations should explore the use of chiral catalysts, including enzymes or transition metal complexes, to drive the stereoselectivity of these reactions. Biocatalytic reduction using enzymes from organisms like Bacillus cereus has shown promise in the enantioselective reduction of related diketones, offering a potential route to specific stereoisomers of this compound.

Computational Chemistry and Molecular Modeling for Reaction Prediction and Conformational Analysis

Computational chemistry and molecular modeling are powerful tools that can provide deep insights into the behavior of molecules, predict reaction outcomes, and analyze conformational preferences. For this compound, these techniques can be instrumental in understanding the nuances of its stereoisomers and predicting their reactivity.

By employing quantum mechanical calculations, researchers can model the transition states of various reactions, helping to elucidate the mechanisms of reactions like the pinacol (B44631) rearrangement of its meso- and dl-forms. nist.gov This understanding is crucial for controlling reaction pathways and optimizing yields of desired products.

Furthermore, conformational analysis can reveal the most stable three-dimensional structures of the different stereoisomers. This information is vital for understanding how the molecule interacts with other molecules, which is a key factor in its potential applications, for instance, in the design of new materials or as a precursor in pharmaceutical synthesis. The physical and chemical properties of this compound have been calculated using methods like the Joback and Crippen methods, providing a foundation for further computational studies. chemeo.com

Investigation into Potential Applications as Chemical Precursors or Specialty Reagents

The reactivity of the two hydroxyl groups in this compound makes it a valuable precursor for the synthesis of a wide range of other organic compounds. Dehydration of this diol can lead to the formation of various dienes, highlighting its potential as a building block in organic synthesis. acs.org

Future research should systematically explore its use in the production of polymers, such as polyesters and polyurethanes. The diol functionality allows it to be incorporated into polymer chains, potentially imparting unique properties to the resulting materials. Its structural similarity to other diols used in polymer chemistry, such as 1,4-butanediol (B3395766) and 1,6-hexanediol, suggests its viability in this area. ontosight.ai

Additionally, its role as a specialty reagent warrants further investigation. For example, its stereoisomers could be employed as chiral ligands in asymmetric catalysis or as chiral building blocks in the synthesis of complex, biologically active molecules.

Sustainable Synthesis and Green Chemistry Approaches

In an era of increasing environmental awareness, the development of sustainable and green synthetic methods is paramount. For this compound, this entails exploring bio-based production routes and utilizing environmentally benign reagents and solvents.

One promising avenue is the use of biocatalysis. The enzymatic reduction of diketones to produce diols is a green alternative to traditional chemical reductions, often proceeding under mild conditions with high selectivity. mdpi.com Research into identifying and engineering enzymes that can efficiently produce this compound from renewable feedstocks would be a significant step towards a more sustainable chemical industry.

Integration of Advanced Analytical Techniques for Real-time Monitoring of Transformations

To fully understand and control the chemical transformations of this compound, the integration of advanced analytical techniques for real-time monitoring is essential. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide continuous data on reaction kinetics, the formation of intermediates, and the yield of products.

For instance, monitoring the dehydration of this compound in real-time would allow for precise control over the reaction conditions to selectively favor the formation of a specific diene isomer. Similarly, in polymerization reactions, real-time monitoring can provide crucial information about the rate of polymerization and the molecular weight distribution of the resulting polymer.

The coupling of liquid chromatography with inductively coupled plasma mass spectrometry (LC-ICP-MS) has been shown to be effective for the analysis of related compounds, and similar advanced hyphenated techniques could be adapted for the detailed characterization of reaction mixtures involving this compound and its derivatives. acs.org This level of analytical detail is indispensable for optimizing reaction conditions and ensuring the synthesis of high-purity products.

常见问题

Basic Questions

Q. What are the primary synthetic routes to 3,4-dimethyl-3,4-hexanediol, and how do reaction conditions influence stereochemical outcomes?

- Synthesis via Dihydroxylation of Alkenes :

-

cis-3-Hexene : Oxidation with osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) yields meso-3,4-hexanediol due to syn-addition of hydroxyl groups. This stereoselectivity arises from the planar transition state in dihydroxylation .

-

trans-3-Hexene : Requires epoxidation (e.g., with a peracid) followed by acid- or base-catalyzed epoxide ring opening to achieve the diol. This method avoids anti-addition pathways that would produce racemic mixtures .

- Electrolytic Reduction of Methyl Ethyl Ketone (MEK) : Reduction in acidic media or with magnesium amalgam produces this compound. The stereochemistry depends on the reduction mechanism and catalyst .

Key Data :

Starting Material Reagents Product Stereochemistry cis-3-Hexene OsO₄/KMnO₄ meso-3,4-hexanediol trans-3-Hexene Epoxidation + hydrolysis Racemic mixture or meso, depending on conditions MEK Electrolytic reduction (H⁺/Mg amalgam) Mixture of stereoisomers

Q. How can spectroscopic techniques differentiate between stereoisomers of this compound and its dehydration products?

- UV-Vis Spectroscopy : The cis,cis-3,4-dimethyl-2,4-hexadiene (a dehydration product) absorbs strongly in the UV region due to coplanar conjugated double bonds, unlike non-planar isomers .

- NMR Spectroscopy :

- ¹H NMR : Coupling constants (J values) distinguish cis/trans double bonds in dienes. For example, trans-vicinal protons exhibit larger J values (~12–18 Hz) compared to cis (~6–12 Hz) .

- ¹³C NMR : Chemical shifts of sp² carbons vary with substituent orientation.

- IR Spectroscopy : C=C stretching frequencies (~1650 cm⁻¹) and OH stretches (~3200–3600 cm⁻¹) confirm structural assignments .

Advanced Research Questions

Q. How do dehydrating agents influence the product distribution of dienes from this compound, and what mechanistic insights explain this?

- Acidic Reagents (e.g., H₂SO₄) : Follow the Saytzeff rule, favoring thermodynamically stable alkenes (e.g., cis,cis- and cis,trans-3,4-dimethyl-2,4-hexadiene). Steric effects in the diol’s transition state disfavor trans-diene formation due to eclipsing interactions .

- Phenyl Isocyanate : Promotes Hofmann elimination, yielding less substituted butadienes (e.g., 2,3-diethylbutadiene). This pathway involves a carbocation intermediate with reduced steric constraints .

- Iodine in Propionic Anhydride : Generates iodohydrins, leading to mixed Saytzeff/Hofmann products depending on reaction kinetics .

Boiling Points of Diene Isomers :

| Isomer | Boiling Point (°C, 760 mmHg) |

|---|---|

| cis,cis-3,4-dimethyl-2,4-hexadiene | 104–134 |

| cis,trans-3,4-dimethyl-2,4-hexadiene | 104–134 |

Q. What strategies resolve contradictions in spectral data when characterizing isomeric dienes from this compound dehydration?

- NOE (Nuclear Overhauser Effect) Experiments : Detect spatial proximity of protons in cis-dienes, confirming coplanar double bonds .

- Cross-Validation with GC-MS : Correlate retention times with known standards to distinguish isomers with similar spectral profiles.

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra for ambiguous cases .

Q. How can multi-step synthesis pathways be designed to optimize yield and stereochemical purity of this compound?

- Pathway 1 :

Hydrogenate 3-hexyne to cis-3-hexene using Lindlar catalyst.

Oxidize with OsO₄/N-methylmorpholine N-oxide (NMO) for >90% meso-diol yield .

- Pathway 2 :

Epoxidize trans-3-hexene with mCPBA (meta-chloroperbenzoic acid).

Hydrolyze epoxide under acidic conditions to racemic diol, then resolve via chiral chromatography .

Optimization Tips :

- Use polar aprotic solvents (e.g., THF) for dihydroxylation to enhance reaction rates.

- Control temperature (<40°C) to prevent side reactions during dehydration.

Methodological Considerations

- Controlling Reaction Pathways : Adjust reagent choice (e.g., acidic vs. non-acidic) to steer products toward Saytzeff (thermodynamic) or Hofmann (kinetic) pathways .

- Stereochemical Analysis : Combine X-ray crystallography with spectroscopic data to unambiguously assign configurations in complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。